Phenyl 2-phenoxyacetate
Overview
Description
Phenyl 2-phenoxyacetate is a chemical compound that is part of many phenoxy herbicide derivatives . It is also known as 2-OXO-2-PHENYLETHYL ACETATE .
Synthesis Analysis
This compound can be synthesized from phenols and phenoxyacetic acid using compounds with known phytotoxic potential as starting materials . The synthesis involves the Steglich esterification process, employing DCC (N, N’-dicyclohexylcarbodiimide) and DMAP (N, N-dimethylpyridin-4-amine) in the presence of phenols .Molecular Structure Analysis
Phenoxyacetic acid, a key component of this compound, is an O-phenyl derivative of glycolic acid .Chemical Reactions Analysis
Phenoxyacetic acid, a precursor to this compound, is first synthesized and then used in the synthesis of seven esters through Steglich esterification . This process involves the use of DCC and DMAP in the presence of phenols .Physical and Chemical Properties Analysis
Phenoxyacetic acid, a related compound, is a white or clear crystalline compound at room temperature . It has a solubility in water of 12 g/L and is highly soluble in organic solvents including ethanol, diethyl ether, and benzene .Scientific Research Applications
Pharmacological Applications :
- Synthesis and anticonvulsant activity: Benzimidazole derivatives synthesized from o-phenylenediamine and phenoxyacetic acid showed potent in vivo anticonvulsant effects in both MES and scPTZ screens, suggesting potential for epilepsy treatment (Shaharyar et al., 2016).
- Hypolipidemic and antiplatelet activity: Phenoxyacetic acid derivatives, related to α-asarone, exhibited significant hypolipidemic and antiplatelet activities in different animal models, making them promising candidates for treating hyperlipidemia and thrombotic diseases (Pérez‐Pastén et al., 2006).
- Impact on hemoglobin oxygen affinity: A series of substituted phenoxyacetic acids were studied for their ability to reduce hemoglobin's affinity for oxygen, providing insights into potential treatments for conditions like sickle cell anemia (Lalezari & Lalezari, 1989).
Environmental and Ecotoxicity Studies :
- Ecotoxicity of derivatives: Research on ammonium chlorophenoxyacetate derivatives, related to phenoxyacetate herbicides, showed an unexpected increase in ecotoxicity upon oxygen by sulfur replacement, impacting the environmental safety of these compounds (Turek et al., 2020).
- Degradation and kinetics in aqueous solutions: The ozonation process for degrading phenoxyacetic acid in water was studied, revealing various intermediates and proposing a degradation pathway. This is crucial for wastewater treatment and reducing environmental pollution (Dai et al., 2015).
Chemical and Material Science Applications :
- Liquid crystalline polyacetylenes: The study of liquid crystalline polyacetylenes containing phenyl benzoate mesogens with cyano and methoxy tails highlighted the synthesis and mesomorphic properties of these materials, which are important in the field of advanced materials (Kong & Tang, 1998).
- Crystal structures of lanthanide complexes: The synthesis and characterization of lanthanide phenoxyacetate complexes with 1,10-phenanthroline were explored, contributing to the understanding of the structural and luminescence properties of these complexes (Hong et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
There is a growing demand for herbicides that are more effective than conventional ones yet less harmful to ecosystems . The synthesis of Phenyl 2-phenoxyacetate and its derivatives could serve as inspiration for the synthesis of new semi-synthetic herbicides . Additionally, the structural modification of the basic molecules enables enhancing the pharmacological activities of these compounds .
Properties
IUPAC Name |
phenyl 2-phenoxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(17-13-9-5-2-6-10-13)11-16-12-7-3-1-4-8-12/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJANUNZPZUHMPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357987 | |
Record name | AI-020/12772001 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25774-60-1 | |
Record name | AI-020/12772001 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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